

# Application Notes and Protocols for the Development of Acrivastine Oral Dispersible Tablets

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Compound of Interest		
Compound Name:	Acrivastine	
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# For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Its relatively short biological half-life necessitates frequent dosing, which can impact patient compliance.[3] The development of Acrivastine as an oral dispersible tablet (ODT) offers a promising alternative to conventional tablets. ODTs are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which can enhance patient compliance, particularly for pediatric and geriatric populations, and may lead to a faster onset of action.[4][5][6]

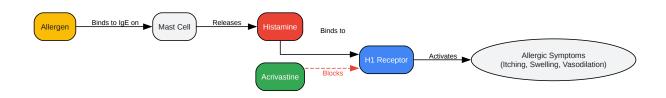
This document provides detailed application notes and protocols for the formulation, manufacture, and evaluation of **Acrivastine** ODTs. It covers various manufacturing techniques, formulation considerations, and analytical methods for quality control.

#### **Mechanism of Action of Acrivastine**

**Acrivastine** functions as a competitive antagonist of histamine H1 receptors.[7] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and vasodilation.[7] **Acrivastine** blocks



these receptors, preventing histamine from binding and thereby mitigating the symptoms of an allergic reaction.[7] As a second-generation antihistamine, **Acrivastine** has reduced penetration across the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation antihistamines.[7]



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Figure 1: Mechanism of Action of Acrivastine as an H1 Receptor Antagonist.

#### **Pre-formulation Studies**

Prior to formulation, essential pre-formulation studies should be conducted on **Acrivastine**, including:

- Drug-Excipient Compatibility: Fourier Transform Infrared Spectroscopy (FTIR) can be used
  to investigate the compatibility between **Acrivastine** and the selected excipients. The
  absence of new peaks or significant shifts in the characteristic peaks of **Acrivastine** in the
  presence of excipients indicates good compatibility.[8][9]
- Solubility Analysis: Determining the solubility of Acrivastine in various pH buffers is crucial for dissolution method development.
- Particle Size Distribution: The particle size of the drug can influence flow properties, blend uniformity, and dissolution rate.

#### Formulation of Acrivastine ODTs

The formulation of ODTs requires careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength. Key excipients include superdisintegrants, diluents, binders, lubricants, sweeteners, and flavors.[10][11]



#### **Excipient Selection:**

- Superdisintegrants: These are critical for the rapid disintegration of ODTs. Commonly used superdisintegrants include Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate.[8][9] Studies have shown that Crospovidone at a concentration of 6% w/w can result in a disintegration time of less than 30 seconds for **Acrivastine** ODTs.[8][9]
- Diluents: Mannitol is often used in ODT formulations due to its pleasant taste and cooling sensation. Microcrystalline cellulose can also be used to improve compressibility.
- Binders: Binders are used to ensure tablet integrity. Polyvinylpyrrolidone (PVP) is a commonly used binder.
- Lubricants: Magnesium stearate is a common lubricant used to prevent tablet sticking to the punches and die during compression.
- Sweeteners and Flavors: To mask the potentially bitter taste of **Acrivastine** and improve palatability, sweeteners such as aspartame or sucralose and flavors can be incorporated.[1]

#### **Example Formulations for Direct Compression:**

The following table summarizes example formulations for **Acrivastine** ODTs prepared by direct compression.

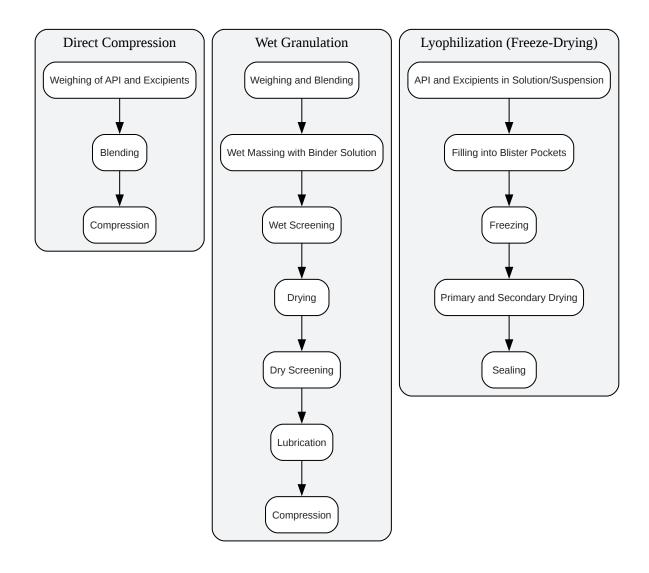


Ingredient	Function	Formulation 1 (% w/w)	Formulation 2 (% w/w)	Formulation 3 (% w/w)
Acrivastine	Active Pharmaceutical Ingredient	4.5	4.5	4.5
Crospovidone	Superdisintegran t	6.0	-	-
Croscarmellose Sodium	Superdisintegran t	-	6.0	-
Sodium Starch Glycolate	Superdisintegran t	-	-	6.0
Mannitol	Diluent	83.5	83.5	83.5
Microcrystalline Cellulose	Binder/Diluent	4.0	4.0	4.0
Aspartame	Sweetener	1.0	1.0	1.0
Magnesium Stearate	Lubricant	1.0	1.0	1.0
Total	100	100	100	

### **Manufacturing Protocols**

Several methods can be employed for the manufacture of ODTs. The choice of method depends on the properties of the API and the desired tablet characteristics.





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Figure 2: General Manufacturing Workflows for Oral Dispersible Tablets.

#### **Protocol 1: Direct Compression**

Direct compression is a simple and cost-effective method for ODT manufacturing.[12][13]



- Weighing: Accurately weigh all the ingredients as per the formulation.
- Sifting: Sift the drug and excipients (except the lubricant) through a suitable mesh sieve to ensure uniformity.
- Blending: Blend the sifted materials in a suitable blender for 15-20 minutes to achieve a homogenous mixture.
- Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability while maintaining rapid disintegration.[14]

#### **Protocol 2: Wet Granulation**

Wet granulation can be used to improve the flow and compression characteristics of the powder blend.[15][16]

- Weighing and Mixing: Weigh and mix the drug and intragranular excipients.
- Binder Preparation: Prepare the binder solution by dissolving the binder in a suitable solvent (e.g., water or ethanol).
- Granulation: Add the binder solution to the powder mixture and mix until a suitable wet mass is formed.
- Wet Screening: Pass the wet mass through a sieve to form granules.
- Drying: Dry the granules in an oven or a fluid bed dryer until the desired moisture content is achieved.
- Dry Screening: Sift the dried granules through a sieve to obtain a uniform granule size.
- Lubrication: Add the lubricant and any other extragranular excipients and blend for a short period.



Compression: Compress the lubricated granules into tablets.

#### **Protocol 3: Lyophilization (Freeze-Drying)**

Lyophilization produces highly porous ODTs with very rapid disintegration times.[7][17]

- Formulation Preparation: Disperse or dissolve **Acrivastine** and excipients in an aqueous solution.
- Filling: Dispense the solution or suspension into pre-formed blister packs.
- Freezing: Freeze the product at a low temperature (e.g., -40°C to -50°C) to solidify the water. [18]
- Primary Drying (Sublimation): Reduce the pressure in the freeze-dryer and gradually increase the temperature to cause the ice to sublime directly into water vapor.
- Secondary Drying: Further increase the temperature under vacuum to remove any residual unfrozen water.
- Sealing: Seal the blister packs to protect the lyophilized tablets from moisture.

### Quality Control and Evaluation of Acrivastine ODTs

A series of quality control tests are essential to ensure the quality and performance of the manufactured ODTs.[19]

#### **Data Summary of Tablet Properties:**



Parameter	Acceptable Range	Typical Result (Formulation 1)
Average Weight (mg)	175 - 180	178
Hardness ( kg/cm ²)	3.0 - 4.0	3.5
Friability (%)	< 1.0	< 0.8
Wetting Time (seconds)	< 30	~20
In Vitro Disintegration Time (seconds)	< 60 (USP) / < 30 (FDA guidance)	24
Drug Content (%)	90 - 110	99.5
In Vitro Drug Release (%)	> 85% in 15 minutes	> 90% in 10 minutes

Data based on findings from a study on **Acrivastine** ODTs prepared by direct compression.[8]

#### **Protocol 4: Evaluation of Pre-Compression Parameters**

- Angle of Repose: Determine the angle of repose to assess the flow properties of the powder blend. An angle of repose between 25-30° indicates excellent flow.
- Bulk and Tapped Density: Measure the bulk and tapped densities to calculate the Carr's Index and Hausner Ratio, which provide insights into the compressibility and flowability of the powder.

#### **Protocol 5: Evaluation of Post-Compression Parameters**

- Hardness: Measure the hardness of at least 10 tablets using a hardness tester.
- Friability: Determine the friability of the tablets using a friability tester.
- Wetting Time: Place a tablet on a piece of tissue paper folded twice and placed in a small petri dish containing 6 mL of water. Measure the time required for complete wetting of the tablet.



- In Vitro Disintegration Time: Use the USP disintegration apparatus with distilled water at 37 ± 0.5°C. The time taken for the tablet to completely disintegrate is recorded. [20]
- Drug Content Uniformity: Assay the drug content of individual tablets to ensure uniformity.
- In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus, typically in 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl) at 37 ± 0.5°C and a paddle speed of 50 rpm.[21] Samples are withdrawn at specified time intervals and analyzed for drug content.

# Analytical Methods Protocol 6: HPLC Method for Acrivastine Assay

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of **Acrivastine** in the ODTs.

- Chromatographic Conditions:
  - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
  - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio and pH. A reported method uses a mobile phase of water/acetonitrile/methanol/perchloric acid/n-octylamine (500:130:25:13:0.3 v/v).[22]
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 254 nm
  - Injection Volume: 20 μL
- Standard Preparation: Prepare a standard solution of **Acrivastine** of known concentration in the mobile phase.
- Sample Preparation: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of **Acrivastine** and dissolve it in a suitable solvent. Dilute the solution to a known concentration with the mobile phase.



 Analysis: Inject the standard and sample solutions into the HPLC system and calculate the drug content based on the peak areas.

## Protocol 7: UV-Visible Spectrophotometry for Acrivastine Assay

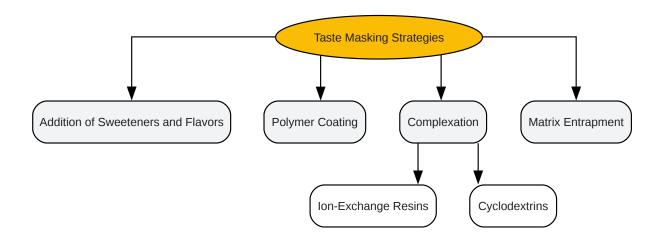
UV-Visible spectrophotometry offers a simpler and more rapid method for routine quality control.

- Solvent: 0.1 N Hydrochloric Acid
- Wavelength of Maximum Absorbance (λmax): Determine the λmax of Acrivastine in the chosen solvent.
- Standard Curve: Prepare a series of standard solutions of Acrivastine of known concentrations and measure their absorbance at the λmax to prepare a calibration curve.
- Sample Preparation: Prepare a sample solution from the tablets as described for the HPLC method, ensuring the final concentration falls within the range of the standard curve.
- Analysis: Measure the absorbance of the sample solution and determine the concentration of
   Acrivastine from the calibration curve.

#### **Taste Masking Strategies**

Since **Acrivastine** may have a bitter taste, effective taste masking is crucial for patient acceptance of the ODT formulation.





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**Figure 3:** Common Taste Masking Strategies for Oral Formulations.

- Use of Sweeteners and Flavors: This is the simplest approach, involving the addition of sweeteners like aspartame, sucralose, or acesulfame potassium, and various flavors to the formulation.[4]
- Polymer Coating: The Acrivastine particles can be coated with a polymer that prevents their dissolution in the saliva but allows for release in the stomach. Ethylcellulose is a commonly used polymer for this purpose.[1]
- Complexation:
  - Ion-Exchange Resins: Acrivastine can be complexed with an ion-exchange resin. The
    drug is released from the resin in the stomach due to the presence of ions, but the
    complex remains intact in the mouth, thus masking the taste.
  - Cyclodextrins: Acrivastine can be encapsulated within the cavity of a cyclodextrin molecule, which prevents it from interacting with the taste buds.[4]
- Matrix Entrapment: The drug can be entrapped within a matrix of a tasteless material, which
  retards its release in the mouth.

#### Conclusion



The development of **Acrivastine** oral dispersible tablets presents a valuable opportunity to improve patient compliance and potentially enhance the therapeutic profile of the drug. By carefully selecting excipients and employing appropriate manufacturing techniques such as direct compression, wet granulation, or lyophilization, it is possible to formulate robust ODTs with rapid disintegration times and good palatability. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to successfully formulate and evaluate **Acrivastine** ODTs. Rigorous quality control testing is paramount to ensure the safety, efficacy, and quality of the final product.

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